2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
CAS No.: 1185164-00-4
Cat. No.: VC4486852
Molecular Formula: C26H26N4O4S2
Molecular Weight: 522.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185164-00-4 |
|---|---|
| Molecular Formula | C26H26N4O4S2 |
| Molecular Weight | 522.64 |
| IUPAC Name | 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H26N4O4S2/c1-15-6-7-16(2)20(11-15)27-22(32)14-35-26-28-24-23(25(33)30(26)12-18-5-4-10-34-18)19-8-9-29(17(3)31)13-21(19)36-24/h4-7,10-11H,8-9,12-14H2,1-3H3,(H,27,32) |
| Standard InChI Key | QXHYBAMPEFOWOC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5 |
Introduction
Structural Features
This compound is an acetylated thiazole derivative with a triazatricyclo structure, similar to other compounds in its class, which are known for their interesting pharmacological properties. The presence of a furan ring and an acetamide group suggests potential biological activity, as these moieties are common in bioactive compounds.
Synthesis
The synthesis of such complex organic molecules typically involves multi-step organic reactions. The process may start with the preparation of the tricyclic core, followed by the introduction of the furan-2-ylmethyl group, acetylation, and finally, the attachment of the sulfanyl and acetamide groups. Each step requires specific reagents, catalysts, and conditions, such as controlled temperatures, inert atmospheres, and purification techniques like chromatography.
Potential Applications
Compounds with similar structures have shown potential in medicinal chemistry, particularly in drug development. Their unique structural features make them candidates for various biological targets, which can be explored through in vitro assays and computational modeling.
Characterization Techniques
Characterization of this compound would involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared spectroscopy (IR), and ultraviolet-visible spectroscopy (UV-VIS) to confirm its structure and identify functional groups.
Biological Activity
While specific biological activity data for this compound is not available, similar compounds have been studied for their anti-inflammatory properties and potential as enzyme inhibitors. For instance, some thiazole derivatives have shown promise as 5-lipoxygenase (5-LOX) inhibitors .
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